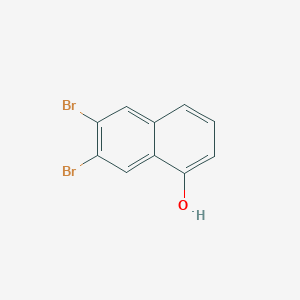
6,7-Dibromonaphthalen-1-ol
Übersicht
Beschreibung
6,7-Dibromonaphthalen-1-ol is an organic compound with the molecular formula C10H6Br2O It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th and 7th positions, and a hydroxyl group is attached at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,7-Dibromonaphthalen-1-ol can be synthesized through several methods. One common route involves the bromination of naphthalen-1-ol. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction conditions often require a controlled temperature to ensure selective bromination at the 6th and 7th positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of automated systems for bromine addition and temperature regulation is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dibromonaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms, resulting in the formation of naphthalen-1-ol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of 6,7-dibromonaphthalen-1-one or 6,7-dibromonaphthalen-1-carboxylic acid.
Reduction: Formation of naphthalen-1-ol.
Substitution: Formation of 6,7-dimethoxynaphthalen-1-ol or 6,7-diethoxynaphthalen-1-ol.
Wissenschaftliche Forschungsanwendungen
6,7-Dibromonaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-Dibromonaphthalen-1-ol depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dibromonaphthalen-2-ol
- 2,6-Dibromonaphthalene
- 1,8-Dibromonaphthalene
Comparison
6,7-Dibromonaphthalen-1-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group. This arrangement imparts distinct chemical reactivity and physical properties compared to its isomers and other brominated naphthalenes. For example, 1,6-Dibromonaphthalen-2-ol has bromine atoms at different positions, leading to variations in its reactivity and applications .
Eigenschaften
IUPAC Name |
6,7-dibromonaphthalen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h1-5,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYDWJNNWZCZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C(=C1)O)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


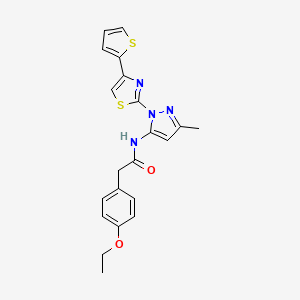
![1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-](/img/structure/B3216263.png)
![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B3216280.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3216283.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B3216285.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide](/img/structure/B3216294.png)
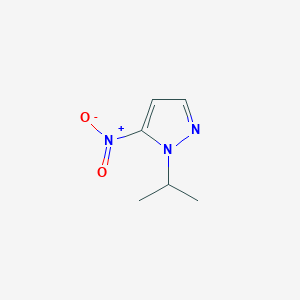
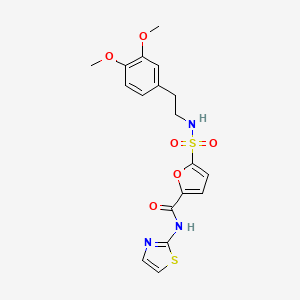
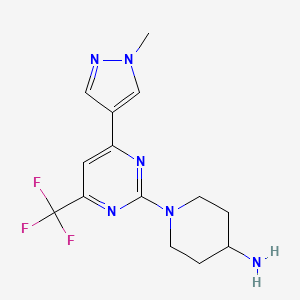
![N-(4-chloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3216317.png)
![[2-Methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B3216325.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216340.png)
![2-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B3216347.png)

